

# Physicochemical and Spectroscopic Properties: A Comparative Overview

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## Compound of Interest

Compound Name: 3,4-Difluoro-5-methoxybenzonitrile

CAS No.: 1262552-14-6

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The positional variation of the fluorine atom relative to the nitrile group across the three isomers gives rise to notable differences in their physical and spectroscopic characteristics. These properties are crucial for their handling, characterization, and application in various synthetic contexts.

## Table 1: Physicochemical Properties of Fluorobenzonitrile Isomers

Property	2- Fluorobenzonitrile	3- Fluorobenzonitrile	4- Fluorobenzonitrile
CAS Number	394-47-8[4]	403-54-3[5]	1194-02-1[6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FN[4]	C <sub>7</sub> H <sub>4</sub> FN[5]	C <sub>7</sub> H <sub>4</sub> FN[6]
Molecular Weight	121.11 g/mol [4]	121.11 g/mol [5]	121.11 g/mol [6]
Appearance	Colorless to slightly yellow transparent liquid[4][7]	Clear very slight yellow solid[5]	White crystalline low melting solid[6][8]
Melting Point	-13.7 °C[9]	-16 °C[5][10]	32-34 °C[6][8]
Boiling Point	90 °C at 21 mmHg[6][11]	182-183 °C at 753 mmHg[10][12]	188 °C at 750 mmHg[6][8]
Density	1.116 g/mL at 25 °C[6][11]	1.1334 g/cm <sup>3</sup> at 25 °C[5]	1.1070 g/cm <sup>3</sup> [13]
Refractive Index	n <sub>20/D</sub> 1.505[6][11]	n <sub>20/D</sub> 1.5043[10]	n <sub>20/D</sub> 1.4925[6]
Solubility in Water	Insoluble[9]	Insoluble[12]	Insoluble[6][8]

**Table 2: Spectroscopic Data of Fluorobenzonitrile Isomers**

Spectroscopic Data	2- Fluorobenzonitrile	3- Fluorobenzonitrile	4- Fluorobenzonitrile
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , ppm)	$\delta$ 7.66 (m, 1H), 7.64 (m, 1H), 7.31 (m, 1H), 7.24 (m, 1H)[14]	$\delta$ 7.45-7.55 (m, 2H), 7.30-7.40 (m, 2H)	$\delta$ 7.68 (dd, $J=9.1, 5.1$ Hz, 2H), 7.19 (dd, $J=9.1, 8.2$ Hz, 2H)[15]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , ppm)	$\delta$ 162.4 (d, $J=254.7$ Hz), 134.3 (d, $J=8.6$ Hz), 133.8 (d, $J=1.5$ Hz), 124.9 (d, $J=3.8$ Hz), 116.8 (d, $J=19.9$ Hz), 116.0 (s), 112.9 (d, $J=1.5$ Hz)	$\delta$ 162.2 (d, $J=247.5$ Hz), 130.4 (d, $J=7.6$ Hz), 129.2 (d, $J=3.1$ Hz), 120.3 (d, $J=21.2$ Hz), 117.9 (d, $J=23.5$ Hz), 116.8 (s), 113.2 (s)	$\delta$ 165.1 (d, $J=255.5$ Hz), 134.5 (d, $J=9.2$ Hz), 119.5 (d, $J=3.4$ Hz), 116.8 (d, $J=22.0$ Hz), 116.5 (s), 108.5 (d, $J=1.5$ Hz)[16]
$^{19}\text{F}$ NMR ( $\text{CDCl}_3$ , ppm)	-111.4	-112.5	-109.8[17]
IR ( $\text{cm}^{-1}$ )	2230 (C $\equiv$ N), 1615, 1580, 1490, 1455, 1270, 1230, 760[18]	2235 (C $\equiv$ N), 1600, 1580, 1480, 1440, 1250, 1170, 880, 780	2230 (C $\equiv$ N), 1605, 1505, 1410, 1230, 1160, 840, 560[19]

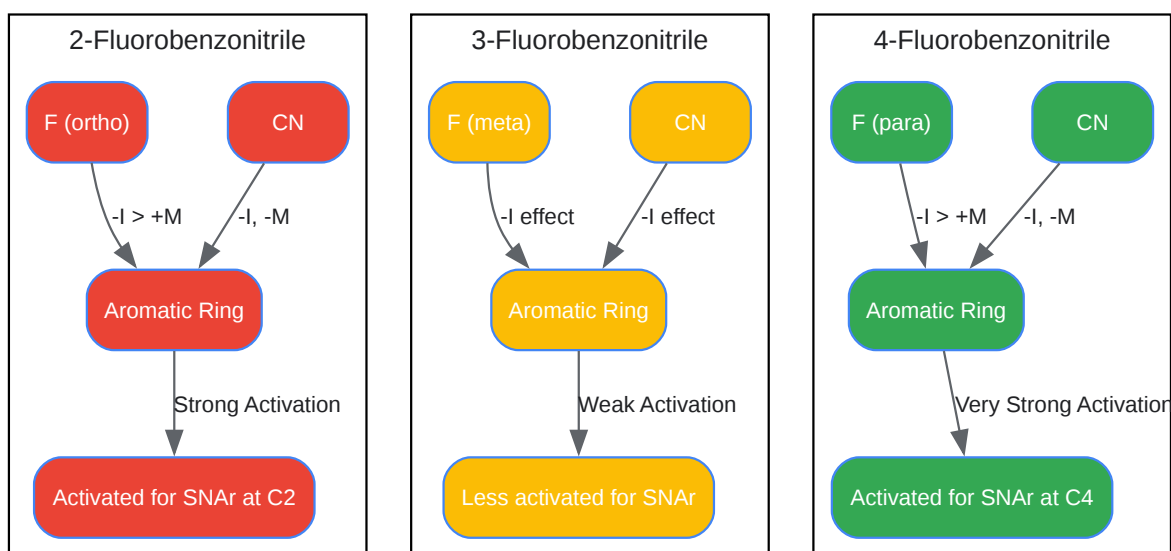
## Electronic Effects and Reactivity

The reactivity of the fluorobenzonitrile isomers is dictated by the interplay of the inductive and resonance effects of the fluorine and nitrile substituents. Both are electron-withdrawing groups, but their positional arrangement leads to distinct electronic distributions within the aromatic ring, thereby influencing their susceptibility to nucleophilic and electrophilic attack.

- **2-Fluorobenzonitrile:** The ortho-positioning of the fluorine and nitrile groups results in a significant inductive withdrawal of electron density from the ring. The fluorine atom activates the C2 position for nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ), while the nitrile group activates the C1 position. The proximity of the two groups can also lead to steric hindrance, influencing the approach of reagents.[6]
- **3-Fluorobenzonitrile:** In the meta-isomer, the electron-withdrawing effects of the fluorine and nitrile groups are primarily inductive. This deactivates the entire ring towards electrophilic substitution but does not strongly activate any specific position for nucleophilic attack to the

same extent as the ortho and para isomers. However, meta-fluoro displacement is possible under forcing conditions.[20]

- 4-Fluorobenzonitrile: The para-positioning of the substituents allows for a powerful synergistic electron-withdrawing effect through both induction and resonance. The nitrile group strongly activates the C4 position (to which the fluorine is attached) for nucleophilic aromatic substitution, making 4-fluorobenzonitrile a classic substrate for S<sub>N</sub>Ar reactions.[6]



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Caption: Electronic effects of F and CN groups on the aromatic ring in fluorobenzonitrile isomers.

## Comparative Reactivity in Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

A key reaction that highlights the differential reactivity of the fluorobenzonitrile isomers is nucleophilic aromatic substitution (S<sub>N</sub>Ar). The rate and feasibility of this reaction are highly dependent on the position of the fluorine atom.

## Experimental Protocol: A Representative S<sub>N</sub>Ar Reaction

The following protocols provide a framework for comparing the reactivity of the three isomers in a typical S<sub>N</sub>Ar reaction with a common nucleophile, such as an amine.

Objective: To qualitatively and quantitatively compare the reactivity of 2-, 3-, and 4-fluorobenzonitrile with a primary amine under standardized conditions.

Materials:

- 2-Fluorobenzonitrile
- 3-Fluorobenzonitrile
- 4-Fluorobenzonitrile
- Benzylamine
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Thin-layer chromatography (TLC) plates (silica gel)
- Standard laboratory glassware and heating apparatus

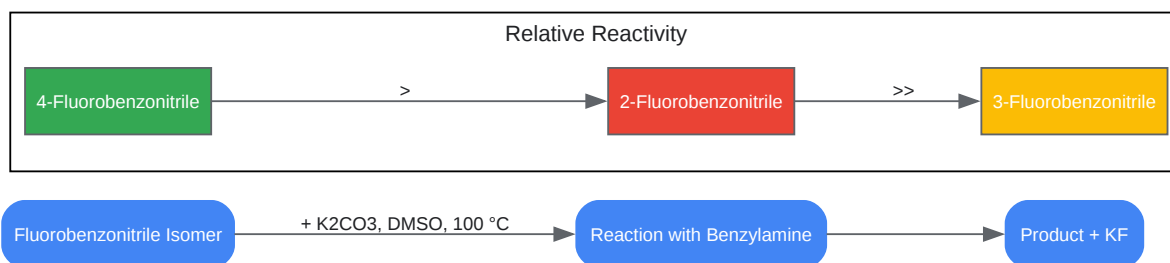
Procedure:

- Reaction Setup: In three separate round-bottom flasks equipped with a reflux condenser and a magnetic stirrer, place 1 mmol of the respective fluorobenzonitrile isomer (2-FBN, 3-FBN, or 4-FBN).
- Add 1.2 mmol of benzylamine, 2 mmol of potassium carbonate, and 5 mL of DMSO to each flask.

- Reaction Execution: Heat the reaction mixtures to 100 °C and monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).
- Work-up: After a predetermined time (e.g., 24 hours) or upon completion (as indicated by TLC), cool the reaction mixtures to room temperature.
- Pour the contents of each flask into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Analysis: Analyze the crude product by <sup>1</sup>H NMR and/or GC-MS to determine the conversion and yield of the corresponding aminobenzonitrile product.

#### Expected Outcome:

- 4-Fluorobenzonitrile: A high conversion to 4-(benzylamino)benzonitrile is expected due to the strong activation of the C4 position by the para-nitrile group.
- 2-Fluorobenzonitrile: A moderate to good conversion to 2-(benzylamino)benzonitrile is anticipated. The reaction may be slightly slower than with the 4-isomer due to potential steric hindrance.
- 3-Fluorobenzonitrile: A very low to negligible conversion is expected under these conditions, as the meta-position is not significantly activated for S<sub>N</sub>Ar.



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